molecular formula C11H12N2 B8616853 N,2-Dimethylquinoline-4-amine

N,2-Dimethylquinoline-4-amine

Cat. No.: B8616853
M. Wt: 172.23 g/mol
InChI Key: IHAANZLPRGWOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-Dimethylquinoline-4-amine is a heterocyclic aromatic compound featuring a quinoline backbone substituted with methyl groups at the 2-position and a dimethylamino group at the 4-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The structural uniqueness of this compound lies in the positioning of its substituents, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,2-dimethylquinolin-4-amine

InChI

InChI=1S/C11H12N2/c1-8-7-11(12-2)9-5-3-4-6-10(9)13-8/h3-7H,1-2H3,(H,12,13)

InChI Key

IHAANZLPRGWOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to N,2-Dimethylquinoline-4-amine, differing in substituent positions, functional groups, or biological activity:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Spectral Data (1H-NMR/MS) Reference ID
This compound Methyl (C2), dimethylamino (C4) ~200.3 (estimated) Not reported Not specified Not provided -
N,2-Dimethylquinolin-8-amine Methyl (C2), methylamino (C8) ~200.3 Not reported Not specified SCHEMBL26307346 (synonym)
7-Chloro-N-(diethylamino)quinolin-4-amine Chloro (C7), diethylamino (C4) 356.18 Not reported Antimalarial 1H-NMR (CDCl3): δ8.45–0.954
N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide Phenyl (C2), carboxamide (C4) ~434.5 171.5–189.4 Antibacterial 1H-NMR: δ8.45–0.954; HPLC: 97.6–98.8% purity
N-[(4-Diethylaminophenyl)methyl]quinolin-4-amine Diethylaminophenylmethyl (C4) 313.4 (C20H23N3) Not reported Not specified InChIKey: NGGRWRRUODSTOZ
Key Observations:
  • Substituent Position: The position of the amino group significantly impacts biological activity. For example, 4-aminoquinolines (e.g., ) are associated with antimalarial and antibacterial properties, whereas 8-amino derivatives (e.g., ) lack reported activity data .
  • Solubility and Bioavailability: Carboxamide and diethylamino groups () improve water solubility compared to methyl substituents, aiding in drug delivery .

Spectroscopic and Analytical Data

  • 1H-NMR Trends: Aromatic protons in quinoline derivatives resonate between δ6.23–8.45 ppm, while alkylamino groups (e.g., –N(CH3)2) appear as singlets near δ2.23–3.78 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) align closely with theoretical values (e.g., m/z 336.2 in ; m/z 356.18 in ) .

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